molecular formula C10H5Cl2NO2 B1324202 2-(3,4-Dichlorobenzoyl)oxazole CAS No. 898784-26-4

2-(3,4-Dichlorobenzoyl)oxazole

Cat. No.: B1324202
CAS No.: 898784-26-4
M. Wt: 242.05 g/mol
InChI Key: ZIHVHSGZNNQCKR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)oxazole is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a heterocyclic compound, specifically an oxazole derivative, characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorobenzoyl)oxazole typically involves the condensation of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as titanium tetraisopropoxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, amine derivatives, and oxazole N-oxides .

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of acetylcholinesterase and receptor tyrosine kinase activity, making it a candidate for drug development.

    Medicine: It has been investigated for its potential benefits in treating Alzheimer’s disease, cancer, and other neurological disorders.

    Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)oxazole involves the inhibition of specific enzymes and receptors. It inhibits acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine, which is crucial for neurotransmission. Additionally, it inhibits receptor tyrosine kinase activity, which plays a role in cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    Benzoxazole: Shares a similar heterocyclic structure but lacks the dichlorobenzoyl group.

    2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid: Another oxazole derivative with different substituents.

Uniqueness: 2-(3,4-Dichlorobenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and receptor tyrosine kinase activity sets it apart from other similar compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHVHSGZNNQCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642113
Record name (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-26-4
Record name (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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